[3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
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Overview
Description
[3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a trifluoromethyl group, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of [3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.
Addition of the phenyl group: This step involves the use of phenylating agents to introduce the phenyl group into the structure.
Incorporation of the trifluoromethyl group: Trifluoromethylation is achieved using trifluoromethylating reagents.
Formation of the hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone moiety: This step involves the cyclization of appropriate precursors to form the final structure.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
[3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with various reagents to form new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone can be compared with similar compounds such as:
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-bromo-5-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications.
Properties
Molecular Formula |
C21H23BrF3N5O |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C21H23BrF3N5O/c22-17-18(20(31)29-10-9-28-8-4-7-14(28)12-29)27-30-16(21(23,24)25)11-15(26-19(17)30)13-5-2-1-3-6-13/h1-3,5-6,14-16,26H,4,7-12H2 |
InChI Key |
YSDCQNVXTAGNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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